Ethyl 5-methyl-1H-indazole-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 5-methyl-1H-indazole-3-carboxylate is a 5-methyl-substituted indazole-3-carboxylic acid ethyl ester with molecular formula C11H12N2O2 and molecular weight 204.22 g/mol. It belongs to the 1H-indazole-3-carboxylate ester class, a privileged scaffold in medicinal chemistry that serves as a key synthetic intermediate for kinase inhibitors, anti-inflammatory agents, and other bioactive molecules.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1908-01-6
Cat. No. B1602036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1H-indazole-3-carboxylate
CAS1908-01-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1C=C(C=C2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyANFMPWOIOOOXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-methyl-1H-indazole-3-carboxylate (CAS 1908-01-6): Core Building Block for Kinase-Focused and Anti-Inflammatory Indazole Libraries


Ethyl 5-methyl-1H-indazole-3-carboxylate is a 5-methyl-substituted indazole-3-carboxylic acid ethyl ester with molecular formula C11H12N2O2 and molecular weight 204.22 g/mol [1]. It belongs to the 1H-indazole-3-carboxylate ester class, a privileged scaffold in medicinal chemistry that serves as a key synthetic intermediate for kinase inhibitors, anti-inflammatory agents, and other bioactive molecules [2]. The compound features a fused benzene–pyrazole bicyclic core bearing a methyl group at the 5-position and an ethyl ester at the 3-position, a substitution pattern that confers distinct lipophilicity (XLogP3 = 2.5) and reactivity relative to the unsubstituted parent (XLogP3 = 2.1) and the corresponding methyl ester or free acid analogs [1].

Why Ethyl 5-methyl-1H-indazole-3-carboxylate (1908-01-6) Cannot Be Replaced by Unsubstituted or Differently Esterified Indazole-3-carboxylate Analogs


Within the indazole-3-carboxylate series, ostensibly minor structural variations produce quantifiable differences in physicochemical properties and downstream biological outcomes. The 5-methyl substituent on the target compound increases computed lipophilicity by ΔXLogP3 ≈ +0.4 versus the unsubstituted ethyl 1H-indazole-3-carboxylate (2.5 vs. 2.1) and the methyl ester analog methyl 5-methyl-1H-indazole-3-carboxylate (2.5 vs. 2.1) [1], a shift that can alter membrane permeability and pharmacokinetics of derived compounds by a factor of ~2.5× in partition coefficient. Critically, historical structure–activity relationship (SAR) studies demonstrated that among 65 N1-substituted derivatives, the 5-methyl-bearing congener ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate gave the best antiarthritic results in rat models, while the unsubstituted and 5-halogen variants were inferior [2]. Substituting the ethyl ester for a methyl ester or free acid changes hydrolysis rates, solubility, and the leaving-group profile during subsequent amidation or transesterification steps, directly affecting synthetic efficiency and final product purity across multi-step routes to kinase-targeted indazole-3-carboxamides [3].

Quantitative Differentiation Evidence for Ethyl 5-methyl-1H-indazole-3-carboxylate (1908-01-6) Versus Closest Indazole-3-carboxylate Comparators


Lipophilicity Advantage: ΔXLogP3 = +0.4 Over the Unsubstituted and Methyl Ester Analogs

Ethyl 5-methyl-1H-indazole-3-carboxylate exhibits a computed XLogP3 of 2.5, compared to 2.1 for both ethyl 1H-indazole-3-carboxylate (unsubstituted at C5) and methyl 5-methyl-1H-indazole-3-carboxylate (methyl ester) [1]. This ΔlogP of 0.4 corresponds to an approximately 2.5-fold higher octanol–water partition coefficient, predicting superior membrane permeability for derivatives built on this scaffold. The increased lipophilicity arises specifically from the 5-methyl group, as the ethyl ester alone (unsubstituted analog) does not achieve this value [1].

Lipophilicity Drug-likeness Membrane permeability

5-Methyl Substitution Drives Antiarthritic Efficacy in N1-Derivatized Series: Best-in-Series Result

In a systematic study of 65 N1-substituted ethyl-1H-indazole-3-carboxylate derivatives, the compound bearing the 5-methyl group (ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate) delivered the best antiarthritic effect among all tested compounds when evaluated in rat models of primary and secondary arthritis [1]. The 5-methyl substitution was present among the most active derivatives, while 5-halogen and 5,6-dimethyl variants did not surpass it. Antiarthritic effects were achieved at doses much lower than toxic doses, and weight gain was unaffected, indicating a favorable therapeutic window [1].

Anti-inflammatory Indazole SAR Antiarthritic activity

Validated Entry Point for 5-Substituted Indazole Kinase Inhibitor Libraries via [2+3] Cycloaddition Chemistry

Ethyl 5-methyl-1H-indazole-3-carboxylate serves as a direct precursor to the 5-substituted indazole kinase inhibitor scaffold described by Akritopoulou-Zanze et al. (2011), where [2+3] cycloaddition reactions on indazole-3-carboxylate esters yielded potent inhibitors of ROCK2, GSK-3β, Aurora2, and JAK2 [1]. The 5-methyl substitution pattern is explicitly encompassed within the claimed 5-substituted indazole series of patent US-9163007-B2, which covers kinase targets including GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, and Nek2 . The ethyl ester provides a tractable handle for amidation to the corresponding 3-carboxamide, a transformation central to generating the active kinase-inhibitory pharmacophore [1].

Kinase inhibitors Parallel synthesis GSK-3β ROCK2 Aurora2

Ethyl Ester vs. Methyl Ester: Lower Aqueous Solubility and Higher Boiling Point Differentiate Handling and Reactivity Profiles

The ethyl ester target compound (predicted boiling point 368.4±22.0 °C, density 1.232±0.06 g/cm³) differs from the methyl ester analog methyl 5-methyl-1H-indazole-3-carboxylate (melting point 181–182 °C, aqueous solubility 0.32 g/L at 25 °C, boiling point 358.6±22.0 °C) in several operationally relevant parameters. The ethyl ester has a higher boiling point (+9.8 °C), which can be advantageous during solvent removal and purification. The methyl ester's well-defined melting point and low solubility facilitate crystallization-based purification, whereas the ethyl ester's liquid or low-melting solid character may favor different isolation strategies. Additionally, the ethyl ester hydrolyzes approximately 2–3× slower than the methyl ester under basic conditions (class-level ester reactivity trend), offering greater stability during reactions requiring transient basic conditions .

Ester reactivity Physicochemical properties Synthetic intermediate handling

Evidence-Backed Application Scenarios for Ethyl 5-methyl-1H-indazole-3-carboxylate (1908-01-6) in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of 5-Methyl-Indazole-3-Carboxamide Kinase Inhibitors Targeting GSK-3β, ROCK, and JAK Families

The compound is the optimal starting material for preparing 3-carboxamide indazole kinase inhibitors within the 5-substituted indazole patent space (US-9163007-B2). The ethyl ester undergoes direct aminolysis to the corresponding carboxamide under mild conditions, while the 5-methyl group aligns with the substitution pattern validated by Akritopoulou-Zanze et al. (2011) for potent inhibition of ROCK2, GSK-3β, Aurora2, and JAK2 . The ΔXLogP3 = +0.4 advantage over the unsubstituted analog provides a superior starting point for achieving favorable CNS penetration or oral bioavailability in lead optimization [1].

Anti-Inflammatory Drug Discovery: Elaboration to N1-Acyl Indazole-3-Carboxylates with Validated Antiarthritic Activity

The 5-methyl substitution pattern on the indazole core has been directly linked to best-in-series antiarthritic efficacy among 65 N1-substituted derivatives in rat models (Bistocchi et al., 1981) . Medicinal chemistry teams pursuing indazole-based anti-inflammatory agents should prioritize the 5-methyl ethyl ester scaffold over the 5-H, 5-halogen, or 5,6-dimethyl variants to maximize probability of achieving efficacy at sub-toxic doses. The ethyl ester can be selectively hydrolyzed to the carboxylic acid or directly converted to hydroxamic acids for further SAR exploration .

Parallel Synthesis and Library Production: [2+3] Cycloaddition-Ready Building Block for Kinase-Focused Chemical Libraries

As demonstrated in the scaffold-oriented synthesis platform of Akritopoulou-Zanze et al. (2011), ethyl 5-methyl-1H-indazole-3-carboxylate is compatible with high-throughput [2+3] cycloaddition chemistry for generating diverse 5-substituted indazole libraries . The compound is commercially available at 97% purity (Fluorochem) , suitable for direct use in parallel synthesis without additional purification. Its physicochemical profile—boiling point 368.4 °C, density 1.232 g/cm³—facilitates automated liquid handling and solvent evaporation in library production workflows [1].

Procurement Decision Support: Selecting the Ethyl Ester Over the Methyl Ester or Free Acid for Multi-Step Synthetic Routes

When designing multi-step synthetic routes to indazole-3-carboxamide final compounds, the ethyl ester offers a quantifiable advantage over the methyl ester in hydrolytic stability (≈2–3× slower alkaline hydrolysis) , reducing premature ester cleavage during reactions requiring basic conditions. The higher boiling point (+9.8 °C vs. methyl ester) simplifies solvent removal during intermediate isolation . Compared to the free acid (5-methyl-1H-indazole-3-carboxylic acid, pKa ≈ 3.14), the ethyl ester avoids zwitterion formation and aqueous solubility issues during organic-phase reactions, streamlining workup procedures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-methyl-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.